Cas no 951995-44-1 (9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)

9-(2-メトキシエチル)-3-(2-メトキシフェニル)-4H,8H,9H,10H-クロメノ[8,7-e][1,3]オキサジン-4-オンは、複雑な構造を持つ有機化合物であり、特に医薬品中間体や機能性材料としての応用が期待されています。本化合物は、クロメン骨格とオキサジン環が融合した特徴的な構造を有し、高い安定性と反応性を兼ね備えています。2つのメトキシ基が導入されているため、溶解性や生体適合性の向上が可能です。また、π共役系を有するため、光学的特性や電子特性に優れ、有機EL材料やセンサー材料としての利用も検討されています。合成プロセスにおいても、高い収率と純度が達成可能な点が利点です。

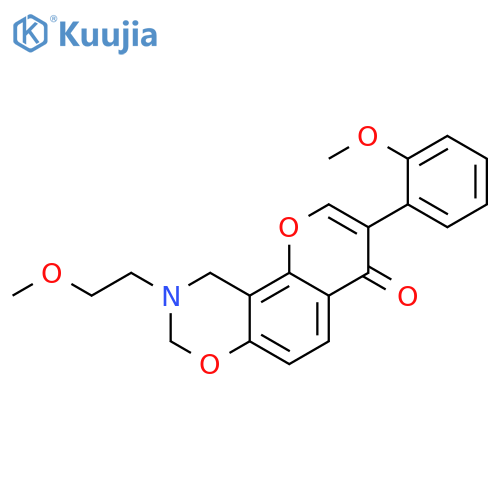

951995-44-1 structure

商品名:9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one

CAS番号:951995-44-1

MF:C21H21NO5

メガワット:367.395146131516

CID:5431034

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 化学的及び物理的性質

名前と識別子

-

- 9-(2-methoxyethyl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

- 9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one

-

- インチ: 1S/C21H21NO5/c1-24-10-9-22-11-16-19(27-13-22)8-7-15-20(23)17(12-26-21(15)16)14-5-3-4-6-18(14)25-2/h3-8,12H,9-11,13H2,1-2H3

- InChIKey: RMKFHGHKOHKVRK-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C3C(=O)C(C4=CC=CC=C4OC)=COC3=C2CN(CCOC)C1

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-6022-15mg |

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951995-44-1 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6022-25mg |

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951995-44-1 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6022-2mg |

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951995-44-1 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6022-30mg |

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951995-44-1 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6022-10μmol |

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951995-44-1 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6022-5mg |

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951995-44-1 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6022-5μmol |

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951995-44-1 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6022-20μmol |

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951995-44-1 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6022-40mg |

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951995-44-1 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6022-10mg |

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |

951995-44-1 | 10mg |

$79.0 | 2023-09-11 |

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 関連文献

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

951995-44-1 (9-(2-methoxyethyl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one) 関連製品

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬